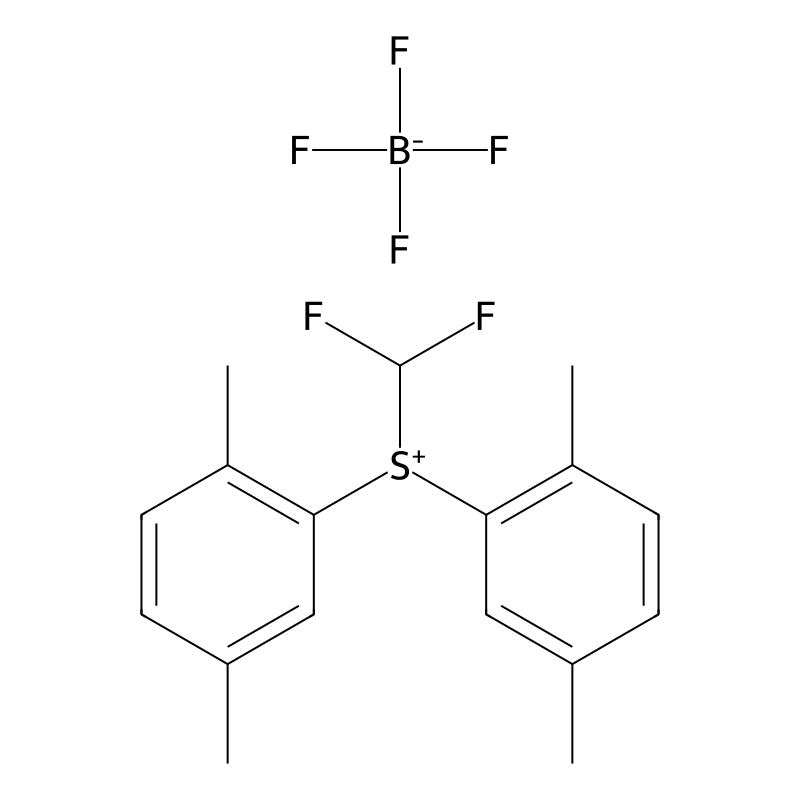

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is a specialized organofluorine compound characterized by its unique sulfonium structure. The molecular formula for this compound is C17H19BF6S, and it has a molecular weight of approximately 380.2 g/mol. Typically, it appears as a white to orange or green powder or crystalline solid, showcasing a high purity level of at least 95% as determined by proton nuclear magnetic resonance (1H-qNMR) analysis .

This compound features a difluoromethyl group attached to a sulfonium center, which is further substituted with two 2,5-dimethylphenyl groups. The presence of the tetrafluoroborate counterion enhances its stability and solubility in various organic solvents, making it an important reagent in synthetic chemistry.

- Skin and eye irritant: Sulfonium salts can cause severe skin and eye irritation due to their acidic nature.

- Corrosive: Contact with skin and mucous membranes should be avoided.

- Environmental hazard: May be harmful to aquatic life due to its ionic nature.

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is known for its reactivity in several chemical transformations. It can participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonium center. The difluoromethyl group can also act as a leaving group under certain conditions, facilitating the introduction of other functional groups into organic molecules.

Key reactions include:

- Nucleophilic substitution: The sulfonium ion can be attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Electrophilic aromatic substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-rich 2,5-dimethylphenyl groups.

The synthesis of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate typically involves several steps:

- Preparation of the sulfonium salt: This can be achieved by reacting bis(2,5-dimethylphenyl)sulfide with a difluoromethylating agent.

- Formation of tetrafluoroborate salt: The resulting sulfonium compound is then treated with tetrafluoroboric acid or a tetrafluoroborate salt to form the final product.

The reaction conditions such as temperature and solvent choice can significantly influence the yield and purity of the product.

(Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate finds applications in various fields:

- Organic synthesis: It serves as a reagent for introducing difluoromethyl groups into organic substrates.

- Material science: This compound can be used in the development of advanced materials, particularly in polymer chemistry where fluorinated compounds are desirable for their chemical resistance and thermal stability.

- Pharmaceuticals: Its unique structure may allow for modifications that lead to novel therapeutic agents.

Research into the interaction studies of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate is still emerging. Understanding how this compound interacts with various biological systems or other chemical entities could pave the way for its application in drug development or material science. Studies focusing on its reactivity with nucleophiles and electrophiles are particularly relevant for assessing its potential utility in synthetic chemistry.

Several compounds share structural similarities with (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate | Lacks difluoromethyl group | More stable; used in different synthetic routes |

| (Trifluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoride | Contains trifluoromethyl instead of difluoromethyl | Different reactivity profile |

| (Difluoroethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoride | Contains difluoroethyl group | Potentially different biological activity |

The uniqueness of (difluoromethyl)bis(2,5-dimethylphenyl)sulfonium tetrafluoroborate lies in its specific difluoromethyl functionality which may confer distinctive properties compared to similar compounds. This feature could influence its reactivity and applications in organic synthesis and material science.